![molecular formula C21H31NO6 B14755726 L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is a complex organic compound with the molecular formula C22H31N3O8 and a molecular weight of 465.5 . This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The phenylmethoxycarbonyl (Cbz) group is commonly used to protect the amino group, while the carboxyl groups are protected using tert-butyl esters. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The phenylmethoxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA) are commonly employed.
Major Products
Hydrolysis: Produces L-glutamic acid and tert-butyl alcohol.
Deprotection: Produces L-glutamic acid and benzyl alcohol.
Scientific Research Applications
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for L-glutamic acid.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester involves its conversion to L-glutamic acid through hydrolysis and deprotection reactions. L-glutamic acid then participates in various biochemical pathways, including neurotransmission and protein synthesis. The molecular targets include glutamate receptors and enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester: A similar compound with a different stereochemistry.
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-L-prolyl-, 31,35-bis(phenylmethyl) ester: Another derivative with additional functional groups.
Uniqueness
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis and peptide chemistry. Its stability and reactivity under various conditions also contribute to its widespread use in research and industry .
Properties
Molecular Formula |
C21H31NO6 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 |
InChI Key |
WJBPSYOIHKOUDL-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

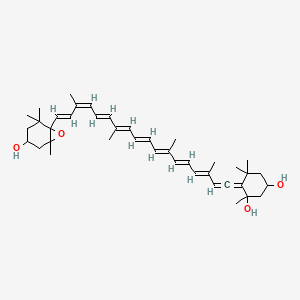

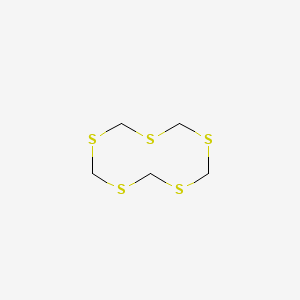
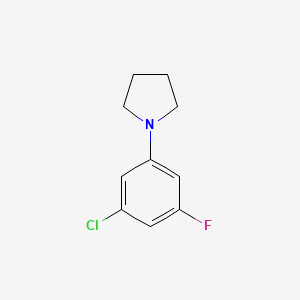
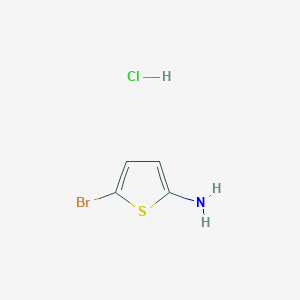
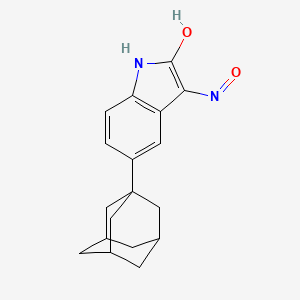

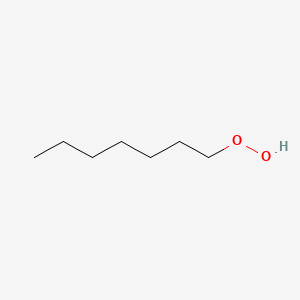
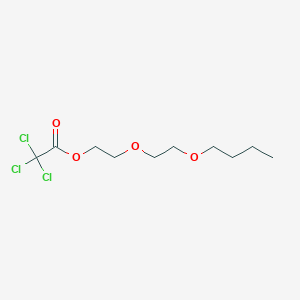
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
